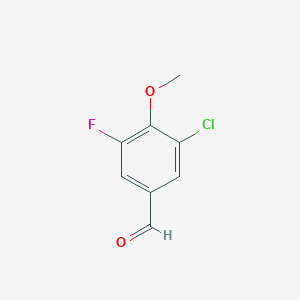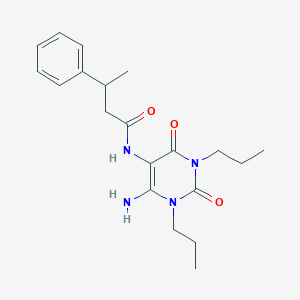
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide, commonly known as ADP, is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADP is a synthetic compound that is structurally related to the natural nucleotide adenosine and has been shown to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
ADP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for ADP is in the development of new drugs for the treatment of cancer. ADP has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, ADP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of ADP is not fully understood, but it is thought to involve the inhibition of enzymes involved in nucleotide biosynthesis. Specifically, ADP has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ADP may disrupt the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
生化学的および生理学的効果
ADP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potential use as a chemotherapeutic agent and anti-inflammatory agent, ADP has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. ADP has been shown to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using ADP in lab experiments is its relatively simple synthesis method. Additionally, ADP is a stable compound that can be easily stored and transported. However, one limitation of using ADP in lab experiments is its relatively low solubility in water, which may limit its potential applications in certain assays.
将来の方向性
There are numerous future directions for research on ADP. One area of research that is currently being explored is the development of new analogs of ADP with improved pharmacological properties. Additionally, the potential use of ADP in the treatment of other diseases, such as viral infections and autoimmune disorders, is an area of active research. Finally, the development of new methods for the synthesis of ADP and its analogs may lead to the discovery of new compounds with even greater potential for therapeutic applications.
合成法
ADP can be synthesized through a multi-step process involving the condensation of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 3-phenylbutyric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylethylenediamine to yield ADP.
特性
CAS番号 |
160919-44-8 |
|---|---|
製品名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide |
分子式 |
C20H28N4O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
InChIキー |
TZEZTTPTEOWXKO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
同義語 |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
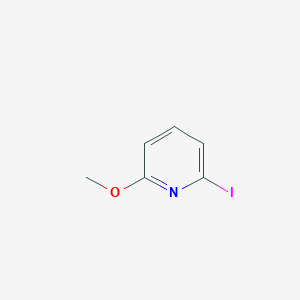
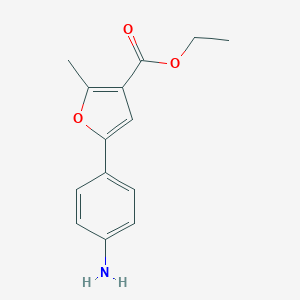
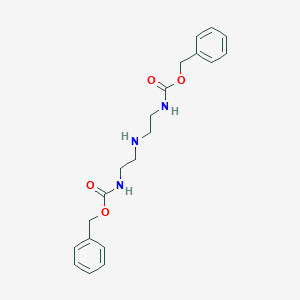
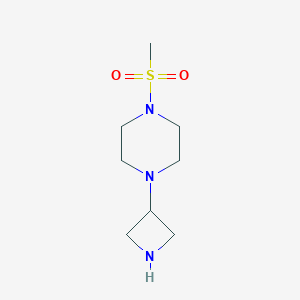
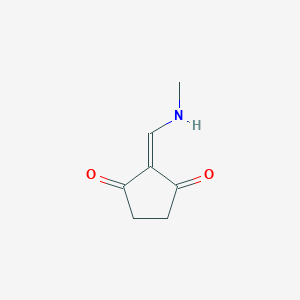
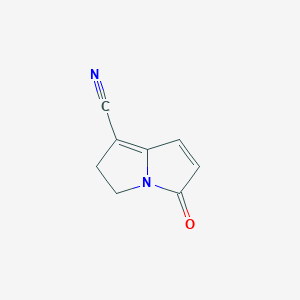
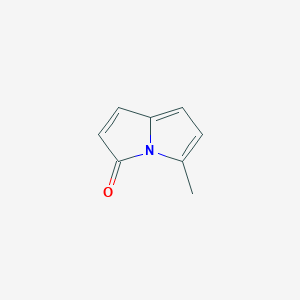
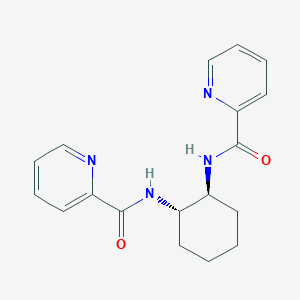
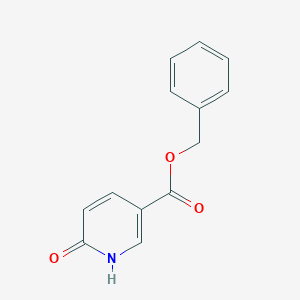
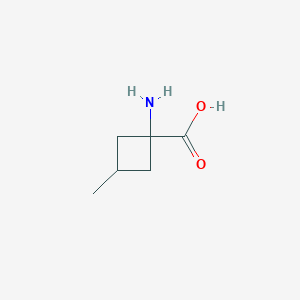
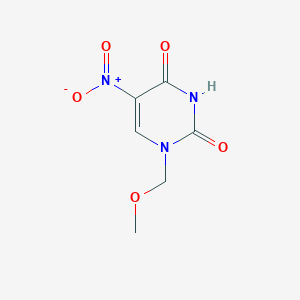
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
